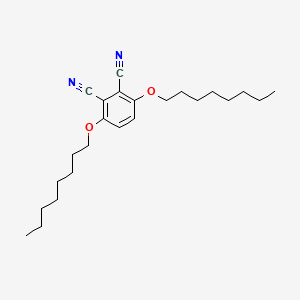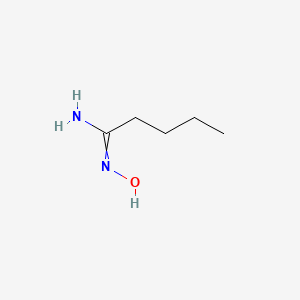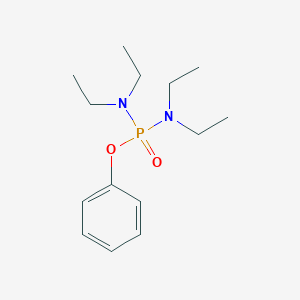![molecular formula C10H15N5O4 B1623157 Hydrazinecarboxamide, 1-[2-(dimethylamino)ethyl]-2-[(5-nitro-2-furanyl)methylene]- CAS No. 5580-25-6](/img/structure/B1623157.png)
Hydrazinecarboxamide, 1-[2-(dimethylamino)ethyl]-2-[(5-nitro-2-furanyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nifurethazone is a 5-nitrofuran derivative known for its antibacterial properties. It has been primarily used to control Salmonella choleraesuis in swine. The compound’s mode of action is based on red-ox biotransformation, which is a common mechanism among 5-nitrofuran analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for nifurethazone are not well-documented in publicly accessible sources. Generally, the production of such compounds involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Nifurethazone undergoes various chemical reactions, including:
Oxidation: The nitro group in nifurethazone can be oxidized under specific conditions.
Reduction: The nitro group can also be reduced to an amine group.
Substitution: The furan ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can react with the furan ring under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce various substituted furan compounds.
Scientific Research Applications
Nifurethazone has been studied for its antibacterial properties, particularly in veterinary medicine. It has been used to control bacterial infections in swine, demonstrating effectiveness against Salmonella choleraesuis . Additionally, its red-ox biotransformation mechanism has made it a subject of interest in biochemical research, particularly in understanding the action of nitrofuran derivatives.
Mechanism of Action
The antibacterial action of nifurethazone is based on its ability to undergo red-ox biotransformation. This process involves the reduction of the nitro group to reactive intermediates that can damage bacterial DNA and other cellular components. The molecular targets include bacterial enzymes and DNA, leading to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another 5-nitrofuran derivative with antibacterial properties.
Nifuroxazide: Used to treat gastrointestinal infections.
Furazolidone: An antibacterial agent used in veterinary medicine.
Uniqueness
Nifurethazone is unique in its specific application for controlling Salmonella choleraesuis in swine. While other nitrofuran derivatives share similar mechanisms of action, nifurethazone’s effectiveness in veterinary applications sets it apart from its counterparts.
Properties
CAS No. |
5580-25-6 |
|---|---|
Molecular Formula |
C10H15N5O4 |
Molecular Weight |
269.26 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C10H15N5O4/c1-13(2)5-6-14(10(11)16)12-7-8-3-4-9(19-8)15(17)18/h3-4,7H,5-6H2,1-2H3,(H2,11,16)/b12-7+ |
InChI Key |
BUNREPSQNJXLTH-KPKJPENVSA-N |
SMILES |
CN(C)CCN(C(=O)N)N=CC1=CC=C(O1)[N+](=O)[O-] |
Isomeric SMILES |
CN(C)CCN(C(=O)N)/N=C/C1=CC=C(O1)[N+](=O)[O-] |
Canonical SMILES |
CN(C)CCN(C(=O)N)N=CC1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Chloroacetylbenzo[b]thiophene](/img/structure/B1623081.png)









